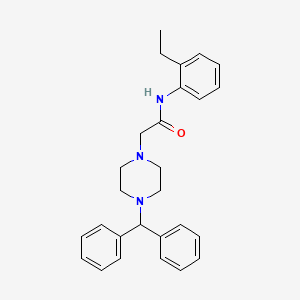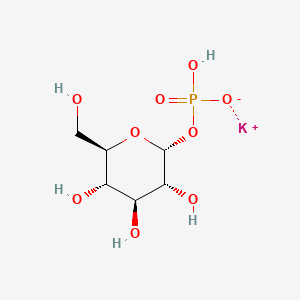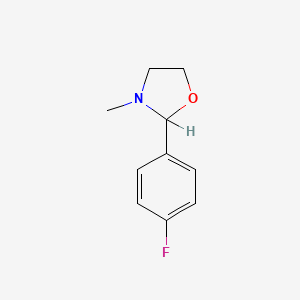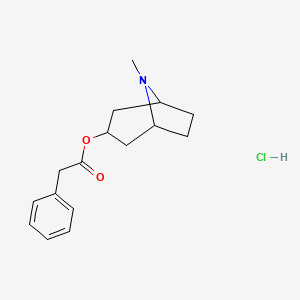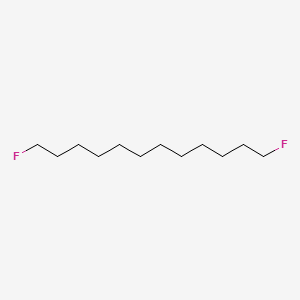
1,12-Difluorododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Difluorododecane is an organic compound with the molecular formula C12H24F2 It is a member of the alkane family, characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of a twelve-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,12-Difluorododecane can be synthesized through several methods. One common approach involves the fluorination of dodecane using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,12-Difluorododecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of hydrocarbons with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Formation of iodododecane or other halogenated derivatives.
Oxidation: Production of dodecanol, dodecanal, or dodecanoic acid.
Reduction: Generation of dodecane or partially fluorinated alkanes.
Scientific Research Applications
1,12-Difluorododecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a labeling agent in biological studies due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,12-Difluorododecane involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and stability. The fluorine atoms can participate in hydrogen bonding, altering the compound’s behavior in various environments. Additionally, the presence of fluorine can enhance the lipophilicity of the compound, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorododecane: Similar structure but with both fluorine atoms on the same carbon.
1,12-Dichlorododecane: Chlorine atoms instead of fluorine.
1,12-Dibromododecane: Bromine atoms instead of fluorine.
Uniqueness
1,12-Difluorododecane is unique due to the specific positioning of fluorine atoms at the terminal carbons, which imparts distinct chemical properties compared to its chlorinated or brominated counterparts
Properties
CAS No. |
353-30-0 |
|---|---|
Molecular Formula |
C12H24F2 |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1,12-difluorododecane |
InChI |
InChI=1S/C12H24F2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 |
InChI Key |
DSWRGYZVKIIDBW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCF)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


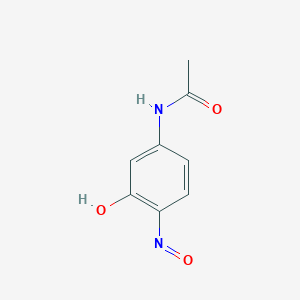
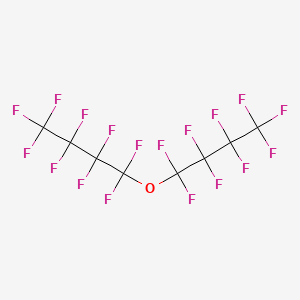
![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
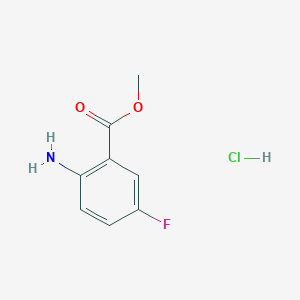
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
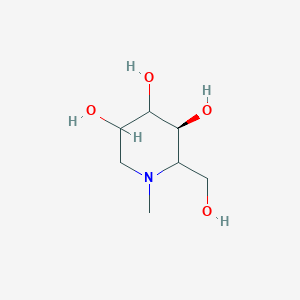
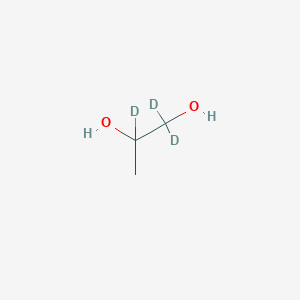
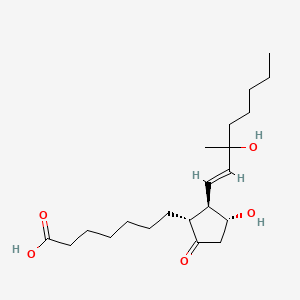
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
